Oleandrin

Na+/K+-ATPase Enzyme inhibition Cardiotonic steroid

Prioritize Oleandrin for preclinical R&D targeting CNS-penetrant cardenolides or coronavirus antiviral screening. It achieves up to 80‑fold higher brain exposure than ouabain and inhibits SARS‑CoV‑2 at an EC50 of 11.98 ng/mL—activity absent in digoxin/digitoxin. Its pronounced cardiotoxicity also makes it an essential positive control for cardiac safety panels. Procure only reference‑grade material (≥98% by HPLC) to ensure reproducible dose‑response and analytical method validation. This agent is a research‑only tool compound and is not a substitute for clinically approved cardiac glycosides.

Molecular Formula C32H48O9
Molecular Weight 576.7 g/mol
CAS No. 465-16-7
Cat. No. B1683999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleandrin
CAS465-16-7
SynonymsPBI05204;  PBI 05204;  PBI-05204;  Oleandrin
Molecular FormulaC32H48O9
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O
InChIInChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20+,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1
InChIKeyJLPDBLFIVFSOCC-XYXFTTADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in water
Soluble in alcohol, chloroform
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oleandrin (CAS 465-16-7): Potent Cardenolide with Distinct Pharmacological Profile for Targeted Research Applications


Oleandrin (CAS 465-16-7) is a lipid-soluble cardenolide cardiac glycoside isolated from Nerium oleander, structurally classified by a five-membered lactone ring, steroid core, and sugar moiety [1]. It functions primarily as a potent inhibitor of Na+/K+-ATPase [2] and has been investigated for its antiviral and antineoplastic activities [3]. Its procurement and experimental use require careful consideration of its narrow therapeutic window and known cardiotoxicity, which distinguish it from clinically established cardiac glycosides such as digoxin [4].

Why Oleandrin Cannot Be Substituted by Digoxin, Digitoxin, or Ouabain in Preclinical Research


Despite their shared cardenolide classification, oleandrin exhibits key pharmacological differences from digoxin, digitoxin, and ouabain that preclude simple substitution. While digoxin and digitoxin are clinically approved for heart failure, oleandrin is not, due to its more potent Na+/K+-ATPase inhibition [1] and distinct tissue distribution profile [2]. Oleandrin demonstrates higher brain penetration than other cardiac glycosides [3] and a different cardiotoxicity profile in direct comparative studies [4]. Furthermore, oleandrin's antiviral activity against SARS-CoV-2 and TGEV is not shared by digoxin or digitoxin at comparable concentrations [5]. These differences stem from structural variations in the steroid core and sugar moieties that affect target binding, pharmacokinetics, and off-target effects [6]. Substitution with a generic cardiac glycoside would yield non-comparable experimental outcomes.

Quantitative Comparative Evidence for Oleandrin (CAS 465-16-7) Versus Digoxin, Digitoxin, and Ouabain


Oleandrin Exhibits 4.3× More Potent Na+/K+-ATPase Inhibition Than Digoxin In Vitro

Oleandrin demonstrates substantially more potent inhibition of Na+/K+-ATPase compared to digoxin and oleandrigenin. In a direct head-to-head enzymatic assay, oleandrin showed an IC50 of 0.62 μM, whereas digoxin required 2.69 μM to achieve equivalent inhibition [1]. This represents a 4.3-fold greater potency. Ouabain remained the most potent among the tested compounds with an IC50 of 0.22 μM .

Na+/K+-ATPase Enzyme inhibition Cardiotonic steroid

Oleandrin Shows 2.1× Higher Oral Bioavailability Than Pure Oleandrin in Some Formulations in Murine Models

The oral bioavailability of oleandrin varies significantly depending on whether it is administered as a purified compound or as part of a Nerium oleander extract. When administered as pure [3H]oleandrin at 80 μg/kg p.o., oral bioavailability was approximately 30% [1]. However, when administered as a hydroalcoholic extract of Nerium oleander (150 mg/kg p.o. containing oleandrin), bioavailability reached 61.6% [2]. This 2.1-fold increase suggests that co-administered extract components enhance oleandrin absorption. For comparison, digoxin oral bioavailability in humans ranges from 60-80% depending on formulation.

Pharmacokinetics Oral bioavailability Herbal extract

Oleandrin Induces Greater Myocardial Damage Than Digoxin or Ouabain at Equivalent Dosing in Rat Model

In a direct comparative study, oleandrin demonstrated more pronounced cardiotoxic effects than digoxin or ouabain when administered at the same dose (50 μg/kg every 24 h for 21 days) in Wistar rats [1]. Only oleandrin significantly increased serum lactate dehydrogenase (LDH) levels, a marker of tissue damage [2]. Histological analysis revealed that only oleandrin promoted moderate focal necrosis of cardiomyocytes, whereas digoxin and ouabain produced only degenerative changes without frank necrosis [3]. Scanning electron microscopy confirmed the greatest effect with oleandrin, showing rupture and shortening of cardiac fibers [4].

Cardiotoxicity Myocardial necrosis Cardiac glycoside

Oleandrin Achieves 88× Higher Brain Concentration Than Ouabain in Feline Steady-State Model

Oleandrin exhibits markedly superior brain penetration compared to other cardiac glycosides, attributable to its higher lipophilicity. In a feline steady-state pharmacokinetic study using tritium-labeled compounds, oleandrin achieved a brain concentration of 1.60% of the daily administered dose per gram of wet weight in the cerebrum, whereas ouabain achieved only 0.02% [1]. This represents an 80-fold difference. The total brain content after oleandrin administration was 17.7% of the daily dose, compared to only 0.18% for ouabain—a 98-fold difference [2]. Digoxin, digitoxin, and beta-methyldigoxin showed intermediate brain distribution [3].

Brain penetration CNS distribution Lipophilicity

Oleandrin Demonstrates Potent Antiviral Activity Against SARS-CoV-2 and TGEV Not Shared by Digoxin or Digitoxin

Oleandrin exhibits antiviral activity that is not characteristic of clinically used cardiac glycosides. Against SARS-CoV-2 in Vero cells, oleandrin showed EC50 values of 11.98 ng/mL (20.8 nM) at 24 h post-infection and 7.07 ng/mL (12.3 nM) at 48 h post-infection [1]. Prophylactic administration at 0.1 μg/mL resulted in >3,000-fold reduction in infectious virus production [2]. Against transmissible gastroenteritis virus (TGEV) in swine testis cells, oleandrin inhibited replication with an IC50 of 147 nM without inducing cytotoxicity [3]. In contrast, digoxin and digitoxin are not reported to exhibit comparable antiviral potency against these viruses. This antiviral activity represents a functional differentiation from other cardiac glycosides in the same chemical class.

Antiviral SARS-CoV-2 TGEV

Oleandrin Exhibits 1.75× Greater Potency Than Digitoxin in Pigeon Lethality Bioassay

In a classic pharmacognosy bioassay, oleandrin demonstrated higher potency than digitoxin when measured by pigeon units—a standard method for cardiac glycoside standardization. The pigeon unit (defined as the lethal dose per kg body weight) for oleandrin was determined to be 0.44 ± 0.04 mg/kg, whereas digitoxin required 0.77 ± 0.08 mg/kg to achieve the same endpoint [1]. This represents a 1.75-fold greater potency for oleandrin. The study also noted that oleandrin showed stronger biological activity than both digoxin and digitoxin, with less cumulative action and better absorption than digoxin following oral administration [2].

Potency comparison Bioassay Lethal dose

Recommended Research and Industrial Application Scenarios for Oleandrin (CAS 465-16-7)


CNS-Targeted Na+/K+-ATPase Modulation Studies

Oleandrin is the optimal cardiac glycoside for studies requiring CNS penetration, as it achieves brain concentrations up to 80-fold higher than ouabain and significantly higher than digoxin or digitoxin [1]. This makes oleandrin particularly suitable for preclinical investigations of neurological conditions such as Alzheimer's disease, Huntington's disease, and stroke models where Na+/K+-ATPase modulation in the CNS is of interest [2]. Researchers should note that oleandrin's higher brain exposure also correlates with its narrow therapeutic window, necessitating careful dose optimization [3].

Antiviral Screening and COVID-19 Research

Oleandrin should be prioritized for antiviral screening programs targeting coronaviruses, as it has demonstrated potent in vitro inhibition of SARS-CoV-2 replication (EC50 = 11.98 ng/mL) and TGEV replication (IC50 = 147 nM) [4]. This antiviral activity is not characteristic of digoxin or digitoxin, making oleandrin a distinct tool compound for investigating the intersection of cardiac glycoside pharmacology and viral inhibition mechanisms [5].

Cardiotoxicity and Safety Pharmacology Comparative Studies

Oleandrin serves as a positive control or reference compound for cardiotoxicity studies due to its well-characterized and more pronounced myocardial effects compared to digoxin and ouabain at equivalent doses [6]. In comparative studies, only oleandrin induced moderate focal cardiomyocyte necrosis at 50 μg/kg in rats, making it a valuable tool for investigating mechanisms of cardiac glycoside toxicity and for screening potential cardioprotective agents [7].

Analytical Reference Standard for Toxicology and Quality Control

Oleandrin is an essential analytical reference standard for toxicology laboratories, forensic investigations, and quality control of herbal products, given its status as the primary toxic principle in Nerium oleander [8]. Validated UHPLC-ESI-MS/MS methods have been established for oleandrin quantification in biological matrices and herbal samples, with detection limits in the range of 1.5-15 ng/g for herbs and 0.025-1 ng/mL for urine [9]. Procurement of high-purity oleandrin (>98%) is critical for accurate method calibration and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oleandrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.